molecular formula C12H14FNO3 B7591115 N-(2-fluoro-6-hydroxyphenyl)oxane-3-carboxamide

N-(2-fluoro-6-hydroxyphenyl)oxane-3-carboxamide

Cat. No. B7591115
M. Wt: 239.24 g/mol
InChI Key: NCWHZLWLPFVASU-UHFFFAOYSA-N
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Description

N-(2-fluoro-6-hydroxyphenyl)oxane-3-carboxamide, also known as FHOC or ML327, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the oxane carboxamide family and has been synthesized using a variety of methods. In

Mechanism of Action

N-(2-fluoro-6-hydroxyphenyl)oxane-3-carboxamide inhibits the activity of STK19 by binding to a specific site on the protein. This binding prevents the protein from carrying out its normal functions, which leads to a decrease in cell division and proliferation. The exact mechanism by which N-(2-fluoro-6-hydroxyphenyl)oxane-3-carboxamide exerts its neuroprotective effects is still under investigation, but it is believed to involve the modulation of various signaling pathways in the brain.
Biochemical and Physiological Effects:
N-(2-fluoro-6-hydroxyphenyl)oxane-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. In addition, N-(2-fluoro-6-hydroxyphenyl)oxane-3-carboxamide has been shown to have neuroprotective effects, including the promotion of neuronal survival and the reduction of oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-fluoro-6-hydroxyphenyl)oxane-3-carboxamide in lab experiments is its specificity for STK19. This allows researchers to study the specific effects of inhibiting this protein without affecting other cellular processes. However, one limitation of using N-(2-fluoro-6-hydroxyphenyl)oxane-3-carboxamide is its complex synthesis method, which can make it difficult and time-consuming to obtain large quantities of the compound for use in experiments.

Future Directions

There are several potential future directions for research on N-(2-fluoro-6-hydroxyphenyl)oxane-3-carboxamide. One area of interest is the development of N-(2-fluoro-6-hydroxyphenyl)oxane-3-carboxamide-based therapies for cancer and neurodegenerative diseases. Additionally, further investigation into the mechanism of action of N-(2-fluoro-6-hydroxyphenyl)oxane-3-carboxamide may provide insights into the regulation of cell division and proliferation and the development of new therapeutic targets. Finally, the synthesis of N-(2-fluoro-6-hydroxyphenyl)oxane-3-carboxamide and related compounds may be optimized to improve efficiency and reduce costs, making these compounds more accessible for use in research and potential therapies.
Conclusion:
In conclusion, N-(2-fluoro-6-hydroxyphenyl)oxane-3-carboxamide is a promising compound with potential therapeutic applications in cancer and neurodegenerative diseases. Its specificity for STK19 makes it a valuable tool for studying the effects of inhibiting this protein, and its neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases. While its complex synthesis method presents a challenge, further research into the mechanism of action of N-(2-fluoro-6-hydroxyphenyl)oxane-3-carboxamide and the optimization of its synthesis may lead to new therapeutic options for a variety of diseases.

Synthesis Methods

N-(2-fluoro-6-hydroxyphenyl)oxane-3-carboxamide can be synthesized using various methods, including the reaction of 2-fluoro-6-hydroxybenzoic acid with oxalyl chloride and subsequent reaction with 3-aminooxane. Another method involves the reaction of 2-fluoro-6-hydroxybenzoic acid with thionyl chloride and subsequent reaction with 3-aminooxane. The synthesis of N-(2-fluoro-6-hydroxyphenyl)oxane-3-carboxamide is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

N-(2-fluoro-6-hydroxyphenyl)oxane-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a protein called STK19, which is involved in the regulation of cell division and proliferation. This inhibition has been shown to have anti-cancer effects, making N-(2-fluoro-6-hydroxyphenyl)oxane-3-carboxamide a promising candidate for cancer treatment. Additionally, N-(2-fluoro-6-hydroxyphenyl)oxane-3-carboxamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(2-fluoro-6-hydroxyphenyl)oxane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c13-9-4-1-5-10(15)11(9)14-12(16)8-3-2-6-17-7-8/h1,4-5,8,15H,2-3,6-7H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWHZLWLPFVASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=O)NC2=C(C=CC=C2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluoro-6-hydroxyphenyl)oxane-3-carboxamide

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